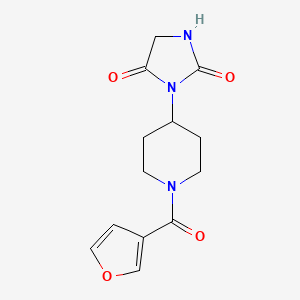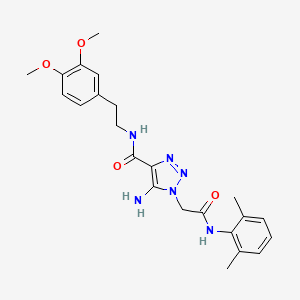
1-(4-Fluorophenyl)-3,3-dimethylpiperazine
Overview
Description
1-(4-Fluorophenyl)piperazine is a fluorinated building block . It has an empirical formula of C10H13FN2 and a molecular weight of 180.22 . It is used in the synthesis of N,N-disubstituted piperazine .
Synthesis Analysis
The synthesis of 1-(4-Fluorophenyl)piperazine involves the alkylation of 5-(4-fluorophenyl)-2,4-dihydro-1,2,4-triazole-3-thione with propargyl bromide in the presence of triethylamine as a catalyst .Mechanism of Action
The exact mechanism of action of 4F-MPH is not fully understood, but it is believed to work by blocking the reuptake of dopamine and norepinephrine in the brain. This leads to increased levels of these neurotransmitters, which are associated with improved cognitive function and mood.
Biochemical and Physiological Effects
4F-MPH has been found to increase heart rate, blood pressure, and body temperature in animal studies. It also increases dopamine and norepinephrine levels in the brain, which can lead to increased alertness, focus, and motivation. However, prolonged use of 4F-MPH can lead to tolerance, dependence, and withdrawal symptoms.
Advantages and Limitations for Lab Experiments
One advantage of using 4F-MPH in lab experiments is its potency and selectivity for dopamine and norepinephrine reuptake inhibition. This allows for precise control over the dosage and duration of exposure. However, the potential for abuse and dependence must be considered when using 4F-MPH in lab experiments. Additionally, the effects of 4F-MPH on human subjects may differ from those observed in animal studies.
Future Directions
Future research on 4F-MPH should focus on its potential as a treatment for cognitive disorders and substance abuse disorders. The development of safer and more effective medications based on the structure of 4F-MPH should also be explored. Further studies on the long-term effects of 4F-MPH on brain function and behavior are needed to fully understand its potential benefits and risks.
Scientific Research Applications
4F-MPH has been used in scientific research to study its effects on cognitive function, mood, and behavior. It has been found to enhance working memory, attention, and motivation in animal studies. In humans, 4F-MPH has been used to study its potential as a treatment for ADHD and other cognitive disorders. It has also been studied for its potential use in treating substance abuse disorders.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3,3-dimethylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-12(2)9-15(8-7-14-12)11-5-3-10(13)4-6-11/h3-6,14H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYKBURELAZNQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1)C2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2911422.png)


![2-(4-chlorophenoxy)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2911429.png)
![1-[2-(2-Methoxyethyl)pyrazol-3-yl]bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2911431.png)

![2-[(4-Bromophenyl)carbonyl]furan](/img/structure/B2911433.png)
![N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2911435.png)
![5-{[(4-Methoxyphenyl)sulfinyl]methyl}-2-furoic acid](/img/structure/B2911437.png)
![N-[6-Oxo-2-(oxolan-2-yl)piperidin-3-yl]prop-2-enamide](/img/structure/B2911438.png)
![2-[(2-Nitrophenyl)methyl]cyclopentan-1-one](/img/structure/B2911439.png)



